molecular formula C9H17NO3S B13209901 2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione

2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione

Cat. No.: B13209901
M. Wt: 219.30 g/mol
InChI Key: PXJJTPCRJDDULB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione is a complex organic compound with a unique spiro structure. This compound is of significant interest in various fields of scientific research due to its potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods

For industrial production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction yields white crystals of the compound with a high yield of 80.1-89.5% .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound can block the activation of the necroptosis pathway, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione stands out due to its unique spiro structure and the presence of both oxygen and sulfur atoms in its ring system. This structural uniqueness contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

(8,8-dioxo-1-oxa-8λ6-thiaspiro[4.5]decan-2-yl)methanamine

InChI

InChI=1S/C9H17NO3S/c10-7-8-1-2-9(13-8)3-5-14(11,12)6-4-9/h8H,1-7,10H2

InChI Key

PXJJTPCRJDDULB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCS(=O)(=O)CC2)OC1CN

Origin of Product

United States

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